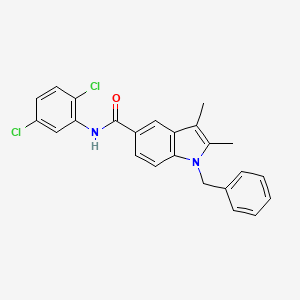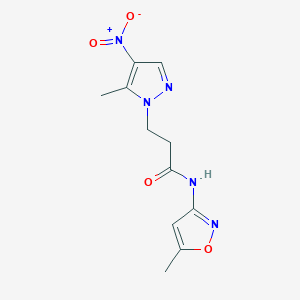![molecular formula C17H25N3O B4337602 2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B4337602.png)
2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide
描述
2-(1-Adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide is an organic compound characterized by the presence of an adamantyl group and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide typically involves the following steps:
Formation of the Adamantyl Acetate Intermediate:
Introduction of the Pyrazole Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under mild conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amine derivatives of the acetamide moiety.
Substitution: Substituted pyrazole derivatives with various functional groups.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to known bioactive compounds.
Polymer Science: Incorporation into polymer matrices to enhance mechanical and thermal properties.
作用机制
The mechanism by which 2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide exerts its effects involves interaction with specific molecular targets. The adamantyl group provides steric bulk, influencing the compound’s binding affinity to receptors or enzymes. The pyrazole moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Molecular Targets and Pathways:
Receptors: Potential interaction with G-protein coupled receptors (GPCRs) or ion channels.
Enzymes: Inhibition or modulation of enzyme activity, particularly those involved in metabolic pathways.
相似化合物的比较
2-(1-Adamantyl)-N-methylacetamide: Lacks the pyrazole moiety, resulting in different biological activity.
N-[(1-Methyl-1H-pyrazol-3-yl)methyl]acetamide: Lacks the adamantyl group, affecting its steric and electronic properties.
Uniqueness: 2-(1-Adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide is unique due to the combination of the adamantyl and pyrazole groups, which confer distinct steric and electronic characteristics. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.
属性
IUPAC Name |
2-(1-adamantyl)-N-[(1-methylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-20-3-2-15(19-20)11-18-16(21)10-17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,12-14H,4-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYYSURQSATCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE](/img/structure/B4337519.png)

![2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)ACETAMIDE](/img/structure/B4337532.png)
![1-methyl-4-nitro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B4337541.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4337549.png)


![1-ethyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4337574.png)
![2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4337580.png)
![4-chloro-5-methyl-1-[2-(4-methyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4337589.png)

![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4337595.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4337598.png)
![4-[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B4337603.png)
